molecular formula C15H14ClFN2O3 B1353549 methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate CAS No. 338417-50-8

methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate

Cat. No. B1353549
M. Wt: 324.73 g/mol
InChI Key: GQJJMEASJGFUAS-BQYQJAHWSA-N
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Description

Methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate is a useful research compound. Its molecular formula is C15H14ClFN2O3 and its molecular weight is 324.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

Research has identified compounds with structural similarities to the chemical as potent neurokinin-1 (NK1) receptor antagonists. These compounds have shown efficacy in pre-clinical tests relevant to clinical applications in emesis and depression, highlighting their therapeutic potential in managing these conditions (Harrison et al., 2001).

Cytotoxic Activity

Carboxamide derivatives of certain compounds, akin to the chemical structure , have demonstrated potent cytotoxicity against murine leukemia and Lewis lung carcinoma. This indicates a promising avenue for the development of new chemotherapeutic agents targeting various cancer types (Deady et al., 2005).

Photochemistry in Matrix Isolation

The photochemistry and vibrational spectra of matrix-isolated methyl 4-chloro-5-phenylisoxazole-3-carboxylate, a compound with structural similarities, have been extensively studied. These studies provide insights into the photophysical properties of such compounds, contributing to the understanding of their potential applications in material science and photochemistry (Lopes et al., 2011).

Structural Characterization of Thiazoles

Compounds related to the chemical have been synthesized and characterized, revealing isostructural properties. Such research underpins the development of new materials with potential electronic or photonic applications, given the unique structural and electronic characteristics of these compounds (Kariuki et al., 2021).

properties

IUPAC Name

methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O3/c1-19(2)8-7-11-13(15(20)21-3)14(18-22-11)12-9(16)5-4-6-10(12)17/h4-8H,1-3H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJJMEASJGFUAS-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate

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